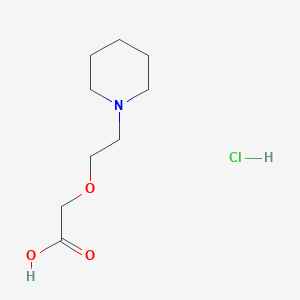

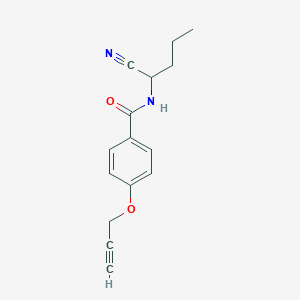

4-(2-Hydroxy-3-piperidylpropoxy)phenyl phenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anion Binding Properties and Structural Studies

- The synthesis and structural analysis of calix[4]pyrroles, which share a synthetic pathway with the chemical , demonstrate their unique anion binding properties due to deep cavities and fixed walls. These molecules show selectivity and binding effects attributable to the structure of the cavities, offering insights into the development of selective anion receptors (Anzenbacher et al., 1999).

Catalytic Cycles and Enantioselective Catalysis

- Research into the catalytic cycle of asymmetric 1,4-addition reactions and the development of highly enantioselective catalysts for such processes highlights the utility of complex molecules in facilitating selective chemical transformations, enhancing the synthesis of various organic compounds (Hayashi et al., 2002).

Oxidation and Reduction Reactions

- Studies on the oxidation of olefins and the reductive aldol cyclization of unsaturated amides with ketones illustrate the chemical versatility and reactivity of these compounds, enabling the synthesis of optically active and functionally diverse molecules (Hamed & Henry, 1997).

Synthesis of Hydroxy Ketones

- Biocatalytic strategies for the synthesis of alpha-hydroxy ketones are highlighted as an important area of research, with applications in the pharmaceutical industry due to their roles as building blocks for more complex molecules. These strategies offer environmentally friendly and efficient methods for obtaining enantiomerically enriched compounds (Hoyos et al., 2010).

Photolabile Protecting Groups

- The development of photolabile protecting groups for aldehydes and ketones, allowing for the controlled release of these functional groups under specific conditions, demonstrates the application of complex ketones in the field of photochemistry and materials science (Lu et al., 2003).

Propiedades

IUPAC Name |

[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-19(15-22-13-5-2-6-14-22)16-25-20-11-9-18(10-12-20)21(24)17-7-3-1-4-8-17/h1,3-4,7-12,19,23H,2,5-6,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYZDAQFJOVLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)